2-[3-(Dimethylamino)phenyl]acetaldehyde

Organic Synthesis Medicinal Chemistry Catalysis

Ensure experimental reproducibility with 2-[3-(Dimethylamino)phenyl]acetaldehyde (CAS 944907-25-9). The critical meta‑dimethylamino substitution imparts a distinct electronic and steric profile compared to the para isomer – essential for next‑generation photolabile protecting groups and SAR‑driven drug discovery. Supplied with batch‑specific QC documentation (NMR, HPLC, GC), this ≥95 % pure intermediate is optimized for method development and catalytic‑cycle investigations.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 944907-25-9
Cat. No. B15315231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Dimethylamino)phenyl]acetaldehyde
CAS944907-25-9
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)CC=O
InChIInChI=1S/C10H13NO/c1-11(2)10-5-3-4-9(8-10)6-7-12/h3-5,7-8H,6H2,1-2H3
InChIKeyBENVWQMDLXHGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Dimethylamino)phenyl]acetaldehyde (CAS 944907-25-9): Technical Baseline and Procurement Overview


2-[3-(Dimethylamino)phenyl]acetaldehyde (CAS 944907-25-9) is an arylacetaldehyde derivative featuring a meta-substituted dimethylamino group on the phenyl ring. It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, as well as in the development of photolabile protecting groups [1]. The compound is commercially available with a standard purity of 95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Arylacetaldehydes Cannot Substitute for 2-[3-(Dimethylamino)phenyl]acetaldehyde (CAS 944907-25-9) in Research Applications


Simple substitution with an unsubstituted phenylacetaldehyde or the more common para-dimethylamino isomer is not scientifically valid due to the distinct electronic and steric environment conferred by the meta-dimethylamino group. This substitution pattern directly influences the electron density of the aldehyde moiety and its reactivity profile in nucleophilic additions and catalytic cycles [1]. The meta arrangement is critical for applications requiring specific molecular geometry, such as in the design of photolabile protecting groups where the 3-(dimethylamino)phenyl unit is essential for efficient deprotection [2].

Quantitative Evidence for 2-[3-(Dimethylamino)phenyl]acetaldehyde (CAS 944907-25-9) Differentiation and Procurement Decision-Making


Regioisomeric Differentiation: Meta-Substitution Pattern and Electronic Effects

The meta-substitution pattern of 2-[3-(Dimethylamino)phenyl]acetaldehyde (CAS 944907-25-9) differentiates it from the more common para-isomer (CAS 99074-89-2). While direct quantitative comparison data for this specific compound is limited in the public domain, the established Hammett substituent constants (σm) for the N,N-dimethylamino group provide a quantitative basis for its distinct electronic influence compared to the para-substituted analog [1]. The meta-substituent effect alters the electron density at the reaction center, which is a key driver for reactivity and selectivity in synthetic applications [2].

Organic Synthesis Medicinal Chemistry Catalysis

Vendor-Supplied Quality Control: Quantitative Purity and Analytical Documentation

For procurement, the availability of documented, batch-specific analytical data is a key differentiator. Bidepharm supplies 2-[3-(Dimethylamino)phenyl]acetaldehyde (CAS 944907-25-9) with a standard purity of 95% and provides QC reports including NMR, HPLC, and GC for each batch . This level of documentation is not universally guaranteed across all suppliers of this or similar arylacetaldehydes.

Chemical Procurement Quality Assurance Analytical Chemistry

Application-Specific Differentiation: Role in Photolabile Protecting Group (PPG) Efficiency

Research by Yang et al. (2011) demonstrates that the 3-(dimethylamino)phenyl group is crucial for the efficiency of deprotection reactions in a new class of photolabile carbonyl-protecting groups (PPGs) [1]. While the study does not directly compare the meta-isomer to other regioisomers in this specific context, it establishes that the 3-(dimethylamino)phenyl moiety is an essential structural component for achieving high photochemical yields, which can be conducted using UVA light or even sunlight [1].

Photochemistry Protecting Groups Carbohydrate Chemistry

Optimal Research and Industrial Application Scenarios for 2-[3-(Dimethylamino)phenyl]acetaldehyde (CAS 944907-25-9)


Synthesis of Novel Pharmaceuticals and Agrochemicals

This compound serves as a versatile intermediate for introducing a meta-dimethylaminophenyl moiety into larger molecular frameworks. Its distinct electronic profile, compared to the para-isomer, makes it valuable for exploring structure-activity relationships (SAR) in drug discovery, where subtle changes in substitution pattern can dramatically alter biological activity or physicochemical properties .

Development of Advanced Photolabile Protecting Groups (PPGs)

The compound is a key building block for the synthesis of next-generation PPGs. As demonstrated by Yang et al. (2011), the 3-(dimethylamino)phenyl group is essential for achieving efficient photochemical deprotection. This enables applications in site-specific release, carbohydrate immobilization, and the preparation of high-density microarrays [1].

Research in Catalytic Decarbonylation and Mechanistic Studies

Arylacetaldehydes, including this compound, are valuable substrates for mechanistic investigations into transition metal-catalyzed decarbonylation reactions. The established sensitivity of these reactions to substituent electronic effects (as shown by Hammett studies) makes 2-[3-(Dimethylamino)phenyl]acetaldehyde a useful probe for studying reaction mechanisms and optimizing catalytic cycles [2].

Academic and Industrial Research Requiring Verified Purity

For laboratories where experimental reproducibility is paramount, the availability of this compound with 95% purity and comprehensive batch-specific QC documentation (NMR, HPLC, GC) makes it a preferred choice for procurement. This is particularly relevant for method development, reaction optimization, and the synthesis of key intermediates where impurity profiles must be tightly controlled .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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